molecular formula C8H14BN3O2 B2797227 [2-(Diethylamino)pyrimidin-5-YL]boronic acid CAS No. 1888409-34-4

[2-(Diethylamino)pyrimidin-5-YL]boronic acid

Cat. No.: B2797227
CAS No.: 1888409-34-4
M. Wt: 195.03
InChI Key: PJIPMXYCVBTHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Diethylamino)pyrimidin-5-YL]boronic acid is a boronic acid derivative with the molecular formula C8H14BN3O2. It is a compound of interest in various fields of chemistry due to its unique structure and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Diethylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of 2-(diethylamino)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)pyrimidin-5-YL]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, [2-(Diethylamino)pyrimidin-5-YL]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to form stable covalent bonds with diols makes it valuable in the development of sensors and catalysts .

Biology

In biology, this compound is used in the study of enzyme inhibitors and as a tool for the development of new drugs. Its boronic acid group can interact with active sites of enzymes, making it a potential candidate for enzyme inhibition studies .

Medicine

In medicine, this compound is explored for its potential use in drug development, particularly in the design of protease inhibitors. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in proteases, making them effective inhibitors .

Industry

In industry, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its unique reactivity makes it valuable in the synthesis of polymers and other materials .

Mechanism of Action

The mechanism of action of [2-(Diethylamino)pyrimidin-5-YL]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form a tetrahedral boronate complex with diols. This property is exploited in various applications, including enzyme inhibition and sensor development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Diethylamino)pyrimidin-5-YL]boronic acid lies in its specific substitution pattern and the presence of the diethylamino group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

[2-(diethylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPMXYCVBTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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